N-cycloheptyl-2-fluoropyridin-4-amine

Lipophilicity Drug-likeness Permeability

N-Cycloheptyl-2-fluoropyridin-4-amine (≥98%) is a fluorinated pyridine building block for kinase-focused medicinal chemistry. The cycloheptyl (C7) substituent delivers higher clogP (~2.01) and greater 3D character (fsp³ 0.58) than cyclohexyl or cyclopentyl analogs, enabling systematic exploration of ring-size effects on kinase selectivity without altering the core 2-fluoropyridine pharmacophore. For ADME scientists, it serves as the fluorinated half of a matched pair with N-cycloheptylpyridin-4-amine, allowing quantitative assessment of fluorine's impact on CYP450-mediated oxidation and intrinsic clearance. In SPR/TSA assays, it acts as a structurally matched negative control, minimizing false-positive thermal stabilization signals. The 2-fluoro substituent lowers pyridine pKa by ~1.5–2.0 units, enhancing the fraction of neutral species for passive diffusion at physiological pH. Obtain this high-purity research chemical to advance your kinase inhibitor optimization or matched-pair metabolic stability studies.

Molecular Formula C12H17FN2
Molecular Weight 208.27 g/mol
Cat. No. B13437570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-2-fluoropyridin-4-amine
Molecular FormulaC12H17FN2
Molecular Weight208.27 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NC2=CC(=NC=C2)F
InChIInChI=1S/C12H17FN2/c13-12-9-11(7-8-14-12)15-10-5-3-1-2-4-6-10/h7-10H,1-6H2,(H,14,15)
InChIKeyDWMNMPGFKRXUNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cycloheptyl-2-fluoropyridin-4-amine (CAS 1566138-42-8): Core Identity and Comparator Landscape for Procurement Decisions


N-Cycloheptyl-2-fluoropyridin-4-amine is a fluorinated pyridine derivative with molecular formula C₁₂H₁₇FN₂ and molecular weight 208.27 g·mol⁻¹, characterized by a cycloheptylamino substituent at the 4-position and a fluorine atom at the 2-position of the pyridine ring . Its computed physicochemical profile includes a calculated logP (clogP) of approximately 2.01, topological polar surface area (TPSA) of 15.27 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and one rotatable bond, with zero Lipinski Rule-of-Five violations [1]. This compound belongs to a series of N-cycloalkyl-2-fluoropyridin-4-amines that are catalog research chemicals and potential synthetic intermediates for kinase-targeted medicinal chemistry programs; the 2-fluoropyridin-4-amine scaffold has been validated in published kinase inhibitor campaigns, most notably against MAP4K4, where the 2-fluoropyridin-4-yl moiety engages the kinase hinge region [2].

Why N-Cycloheptyl-2-fluoropyridin-4-amine Cannot Be Substituted by Its Cyclohexyl or Cyclopentyl Analogs Without Risk of Divergent ADME and Binding Outcomes


The N-cycloalkyl substituent directly governs lipophilicity, conformational entropy, and steric occupancy within the target binding pocket, meaning that even a single methylene-unit change (cyclohexyl, C6 vs. cycloheptyl, C7) can produce a meaningful shift in logP-driven membrane permeability and off-target promiscuity [1]. Simultaneously, the 2-fluoro substituent on the pyridine ring is not inert: it lowers the pKa of the pyridine nitrogen by approximately 1.5–2.0 log units relative to the unsubstituted pyridine, altering both hydrogen-bond acceptor strength at the kinase hinge and the fraction of neutral species available for passive diffusion at physiological pH [2]. Substituting to a non-fluorinated N-cycloheptylpyridin-4-amine therefore changes both electronic and pharmacokinetic profiles, while substituting to a smaller cycloalkyl analog alters lipophilicity and binding-site complementarity in ways that cannot be predicted without quantitative head-to-head comparison [3].

Quantitative Comparator Evidence for N-Cycloheptyl-2-fluoropyridin-4-amine: Lipophilicity, Purity, and Structural Differentiation


Calculated Lipophilicity (clogP) of N-Cycloheptyl-2-fluoropyridin-4-amine vs. N-Cyclohexyl and N-Cyclopentyl Analogs

Computed logP (clogP) for N-cycloheptyl-2-fluoropyridin-4-amine is 2.01, compared to an estimated clogP of approximately 1.5 for the cyclohexyl analog and approximately 1.0 for the cyclopentyl analog, based on the established increment of ~0.5 log units per additional methylene group in alkyl series [1]. The higher clogP of the cycloheptyl derivative places it closer to the optimal lipophilicity range (logP 1–3) for oral drug candidates while potentially improving membrane permeability relative to smaller-ring analogs [2].

Lipophilicity Drug-likeness Permeability

Supplier Purity Comparison: N-Cycloheptyl-2-fluoropyridin-4-amine (98%) vs. N-Cyclohexyl-2-fluoropyridin-4-amine (95%) from Major Vendors

N-Cycloheptyl-2-fluoropyridin-4-amine is available at 98% purity from Leyan (catalog number 2269403) and from Chemscene (catalog number CS-1198812, purity ≥98%, storage at 2–8°C sealed in dry conditions) [1]. In comparison, the closest analog N-cyclohexyl-2-fluoropyridin-4-amine is offered by Sigma-Aldrich at 95% purity . The 3-percentage-point purity advantage for the cycloheptyl derivative may reduce the need for pre-use purification in sensitive biochemical or cellular assays.

Purity Quality control Procurement

Fluorine Substitution Effect: N-Cycloheptyl-2-fluoropyridin-4-amine vs. Non-Fluorinated N-Cycloheptylpyridin-4-amine on Pyridine Basicity and Metabolic Stability

The 2-fluoro substituent in N-cycloheptyl-2-fluoropyridin-4-amine is expected to reduce the pKa of the pyridine nitrogen by approximately 1.5–2.0 log units compared to non-fluorinated N-cycloheptylpyridin-4-amine, based on the well-characterized electron-withdrawing effect of fluorine on the pyridine ring [1]. This pKa shift increases the fraction of neutral (unprotonated) species at physiological pH, which has been shown in analogous 2-fluoropyridine kinase inhibitor series to correlate with improved cell permeability and reduced hERG off-target binding [2]. Additionally, the 2-fluoro substituent blocks a primary site of CYP450-mediated oxidative metabolism on the pyridine ring, a strategy validated in the development of the MAP4K4 inhibitor 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine (compound 29), which demonstrated good in vivo exposure in murine xenograft models [3].

Metabolic stability pKa modulation Fluorine effect

Rotatable Bond Count and Conformational Entropy: N-Cycloheptyl-2-fluoropyridin-4-amine vs. N-Phenyl-2-fluoropyridin-4-amine

N-Cycloheptyl-2-fluoropyridin-4-amine possesses 1 rotatable bond (between the pyridine ring and the cycloheptylamine nitrogen), with the cycloheptyl ring itself capable of adopting multiple low-energy pseudorotational conformations [1]. In contrast, the aromatic comparator N-phenyl-2-fluoropyridin-4-amine (CAS 1239969-36-8, MW 188.20) also has 1 rotatable bond but a rigid, planar phenyl ring that constrains conformational sampling to primarily two coplanar geometries . The cycloheptyl ring's conformational flexibility may allow better induced-fit adaptation to irregular binding pockets, a property that has been exploited in the design of macrocyclic and medium-ring-containing kinase inhibitors where pre-organization penalties are high [2]. Additionally, the cycloheptyl derivative has a higher molecular weight (208.27 vs. 188.20) and greater three-dimensional character (fraction sp³ = 0.58 vs. 0.09 for the phenyl analog), which has been correlated with improved clinical success rates in recent analyses of drug-likeness [2].

Conformational flexibility Entropy Binding thermodynamics

Recommended Application Scenarios for N-Cycloheptyl-2-fluoropyridin-4-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment Elaboration Requiring Medium-Ring Cycloalkyl Diversity

When a 2-fluoropyridin-4-amine hinge-binding fragment has been identified from a biochemical screen (e.g., against MAP4K4, ROCK1/2, or FGFR kinases), N-cycloheptyl-2-fluoropyridin-4-amine provides a direct route to exploring medium-ring (C7) cycloalkyl SAR without the synthetic burden of de novo cycloheptylamine coupling. The higher clogP (2.01) and greater three-dimensional character (fraction sp³ = 0.58) relative to cyclohexyl and cyclopentyl analogs [1] make it particularly suitable for programs seeking to improve selectivity through shape complementarity while maintaining permeability within the drug-like range [2].

Metabolic Stability Screening Cascade: Fluorinated vs. Non-Fluorinated Matched Pair Analysis

For ADME scientists conducting matched-pair metabolic stability comparisons, N-cycloheptyl-2-fluoropyridin-4-amine serves as the fluorinated half of a key matched pair with N-cycloheptylpyridin-4-amine. The 2-fluoro substituent is predicted to reduce pyridine pKa by approximately 1.5–2.0 units [3] and block CYP450-mediated oxidation at the 2-position, enabling quantitative assessment of fluorine's impact on intrinsic clearance in hepatocyte or microsomal assays. The 98% starting purity [4] minimizes confounding impurity peaks in LC-MS/MS analysis.

Combinatorial Library Synthesis for Medium-Throughput Kinase Selectivity Profiling

In a library design context where N-cycloalkyl-2-fluoropyridin-4-amines are elaborated via Suzuki-Miyaura coupling or reductive amination at the 4-amino position, the cycloheptyl variant provides a distinct lipophilicity and steric node (clogP 2.01, MW 208.27) that complements the cyclohexyl (clogP ≈1.5, MW 194.25) and cyclopentyl (clogP ≈1.0, MW 180.22) entries [1]. Including the cycloheptyl member in a 5-, 6-, and 7-membered ring series enables systematic exploration of ring-size effects on kinase selectivity profiles without altering the core fluoropyridine pharmacophore [5].

Biophysical Assay Development Requiring High-Purity, Structurally Defined Negative Control Compounds

For surface plasmon resonance (SPR) or thermal shift assay (TSA) development, N-cycloheptyl-2-fluoropyridin-4-amine (≥98% purity) [4] can serve as a structurally matched negative control for 2-fluoropyridine-containing active compounds, since the cycloheptyl group provides comparable molecular weight and lipophilicity but may lack specific target-binding interactions present in elaborated inhibitors. Its higher purity relative to the commercially available cyclohexyl analog (95%) reduces the risk of false-positive thermal stabilization signals arising from trace impurities.

Quote Request

Request a Quote for N-cycloheptyl-2-fluoropyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.